1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide
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Overview
Description
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is a quaternary ammonium compound known for its unique structure and diverse applications. This compound is characterized by its cationic nature, which makes it an attractive molecule for various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide typically involves the reaction of a bicyclic amine with benzyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and in-line monitoring systems to control temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes or alcohols.
Scientific Research Applications
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between immiscible phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and surfactants for cleaning and sanitizing applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide involves its interaction with biological membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in the inhibition of ion channels and receptors, affecting cellular signaling pathways and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is unique due to its tricyclic structure, which imparts distinct physicochemical properties compared to other quaternary ammonium compounds. This unique structure enhances its ability to interact with biological membranes and makes it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
1-benzyl-3-bromo-1-azoniatricyclo[2.2.1.02,6]heptane;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN.BrH/c14-12-10-6-11-13(12)15(11,8-10)7-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDWSPJXQSGV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C[N+]3(C1C3C2Br)CC4=CC=CC=C4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379787 |
Source
|
Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258264-42-5 |
Source
|
Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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